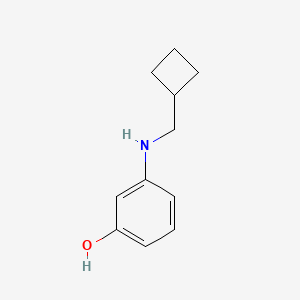

3-(Cyclobutylmethylamino)phenol

Description

3-(Cyclobutylmethylamino)phenol is an aromatic compound featuring a phenol core substituted at the 3-position with a cyclobutylmethylamino group (–NH–CH₂–cyclobutyl). The cyclobutyl group introduces steric rigidity and conformational constraints compared to linear alkyl or aryl substituents, which may influence its solubility, hydrogen-bonding capacity, and reactivity .

Key inferred characteristics:

- Molecular formula: Likely C₁₁H₁₅NO (based on cyclobutyl-containing analogs like CAS 1061650-69-8 ).

- Functional groups: Phenolic hydroxyl (–OH) and secondary amine (–NH–CH₂–cyclobutyl).

- Potential applications: Similar amino-phenol derivatives are explored in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding and electron-donating properties .

Properties

IUPAC Name |

3-(cyclobutylmethylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-2-5-10(7-11)12-8-9-3-1-4-9/h2,5-7,9,12-13H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKLQANYYUUYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethylamino)phenol typically involves the reaction of cyclobutylmethylamine with a phenol derivative. One common method is the nucleophilic aromatic substitution reaction, where the amine group replaces a leaving group on the aromatic ring under basic conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form cyclobutylmethylaminophenol derivatives using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, facilitated by reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones.

Reduction: Cyclobutylmethylaminophenol derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

3-(Cyclobutylmethylamino)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutylmethylamino group may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-(Diethylamino)phenol

- Molecular formula: C₁₀H₁₅NO .

- Structure: A planar C₈NO core with diethylamino (–N(CH₂CH₃)₂) substitution.

- Crystal structure: Orthorhombic space group Pbca with hydrogen-bonded four-membered O–H⋯O rings. No π–π interactions observed .

- Hydrogen bonding in 3-(Diethylamino)phenol forms extended networks, whereas the cyclobutyl group in 3-(Cyclobutylmethylamino)phenol may disrupt such interactions due to steric effects .

3-Nitrophenol

- Molecular formula: C₆H₅NO₃ .

- Structure: Nitro (–NO₂) substitution at the 3-position.

- Key differences: The nitro group is strongly electron-withdrawing, reducing the phenolic –OH acidity (pKa ~8.3) compared to amino-substituted phenols (pKa ~10–11 for amino groups) . Reactivity diverges: Nitrophenols undergo electrophilic substitution less readily than amino-phenols, which are nucleophilic due to the electron-donating amino group .

Cyclobutyl-Containing Derivatives

- Example: (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine (CAS 1039932-76-7) . Molecular formula: C₁₂H₁₄F₃N. Properties: Higher density (1.194 g/cm³) and lower pKa (10.27) compared to non-fluorinated analogs.

- Key differences: Fluorination in this derivative enhances lipophilicity and metabolic stability, whereas this compound lacks fluorine atoms, suggesting different solubility and bioavailability profiles .

Data Tables

Table 1. Structural and Physical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.